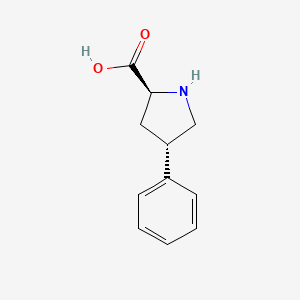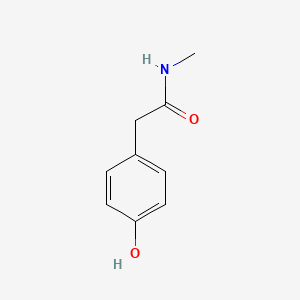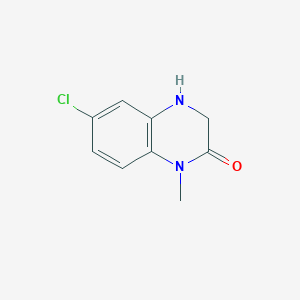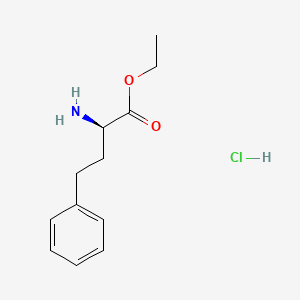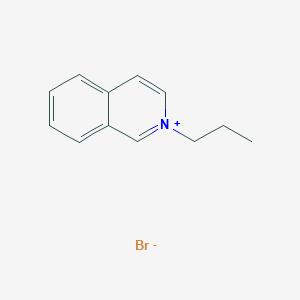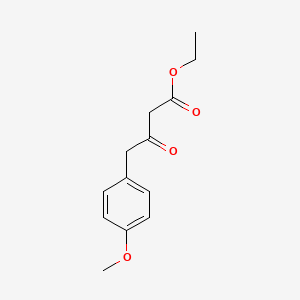
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant Properties
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate and its derivatives have been investigated for their antioxidant properties. Stanchev et al. (2009) studied the antioxidant activity of several 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, in a hypochlorous system. They found that this compound exhibited significant scavenger activity at higher concentrations, highlighting its potential as an antioxidant agent (Stanchev et al., 2009).
Enzymatic Reactions and Organic Synthesis
The compound has been utilized in enzymatic reactions and organic synthesis. Shimizu et al. (1990) examined the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a closely related compound, showing its utility in producing specific enantiomers in organic synthesis (Shimizu et al., 1990). Honey et al. (2012) reported on the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a variant of the compound, as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles (Honey et al., 2012).
Catalysis in Chemical Reactions
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate plays a role in catalysis. Kiyani and Ghorbani (2015) demonstrated its use in a boric acid-catalyzed multi-component reaction for synthesizing 4H-isoxazol-5-ones in an aqueous medium. This method was noted for its efficiency and environmentally friendly aspects (Kiyani & Ghorbani, 2015).
Role in Growth Regulation of Plants
The compound and its derivatives have also been studied for their effects on plant growth. Stanchev et al. (2010) investigated the growth-regulating activity of three 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, on soybean plants. They observed a concentration-dependent growth-regulating activity, suggesting potential agricultural applications (Stanchev et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various cellular and molecular targets
Mode of Action
It’s possible that it may interact with its targets in a manner similar to related compounds, leading to changes at the cellular or molecular level . More research is required to elucidate the specific interactions of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
Similar compounds have been shown to induce various cellular and molecular changes . More research is needed to understand the specific effects of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate.
Action Environment
Environmental factors can significantly impact the effectiveness of a compound
Propriétés
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-4-6-12(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEJIZHZTDVNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566099 | |
| Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
CAS RN |
32711-91-4 | |
| Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



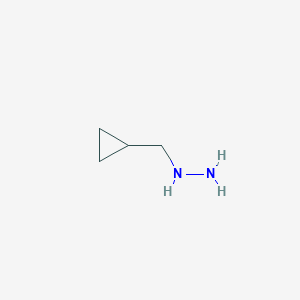
![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)
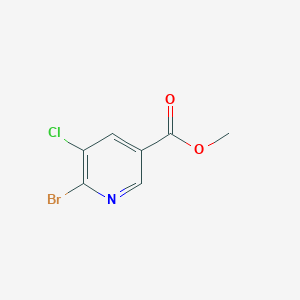
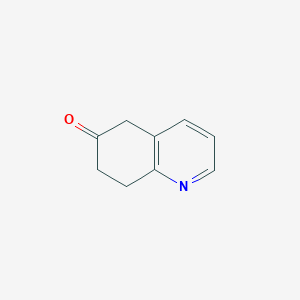
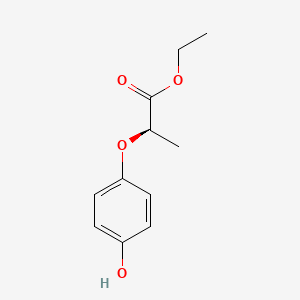

![Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1590716.png)
